
Phe-His-Phe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phe-His-Phe typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid, phenylalanine, to a solid resin. Subsequent amino acids, histidine and phenylalanine, are sequentially added through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the tripeptide. Additionally, advancements in biocatalysis and metabolic engineering have enabled the production of peptides through enzymatic methods, offering an alternative to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Phe-His-Phe can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring of histidine, altering its electronic properties.
Substitution: The phenylalanine residues can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield histidinal, while reduction can produce reduced histidine derivatives.
Wissenschaftliche Forschungsanwendungen
Phe-His-Phe has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide interactions and conformations.
Biology: this compound is used to investigate protein-protein interactions and enzyme-substrate binding.
Medicine: The tripeptide is explored for its potential therapeutic properties, including its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of Phe-His-Phe involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residue plays a crucial role in binding to metal ions or other ligands, facilitating the tripeptide’s biological activity. The phenylalanine residues contribute to the overall stability and hydrophobic interactions of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phe-Phe (phenylalanyl-phenylalanine): Known for its self-assembly properties and applications in nanomedicine.
His-Phe (histidyl-phenylalanine): Studied for its role in enzyme catalysis and peptide interactions.
Uniqueness
Phe-His-Phe is unique due to the presence of both phenylalanine and histidine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for versatile interactions and applications that are not observed in simpler dipeptides like Phe-Phe or His-Phe.
Eigenschaften
Molekularformel |
C24H27N5O4 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H27N5O4/c25-19(11-16-7-3-1-4-8-16)22(30)28-20(13-18-14-26-15-27-18)23(31)29-21(24(32)33)12-17-9-5-2-6-10-17/h1-10,14-15,19-21H,11-13,25H2,(H,26,27)(H,28,30)(H,29,31)(H,32,33)/t19-,20-,21-/m0/s1 |
InChI-Schlüssel |
FINLZXKJWTYYLC-ACRUOGEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
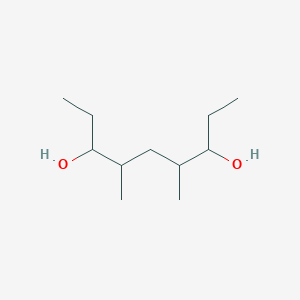
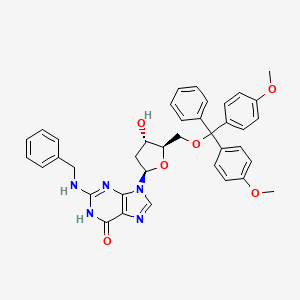
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
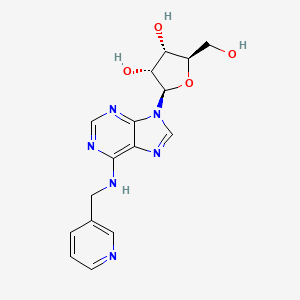


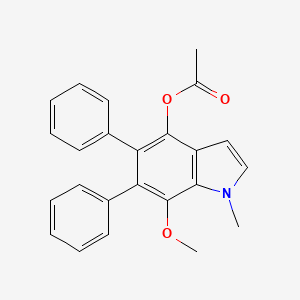
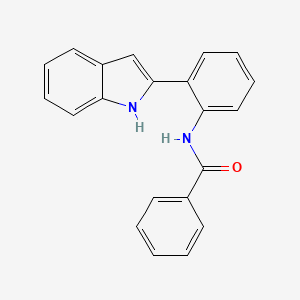
![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)
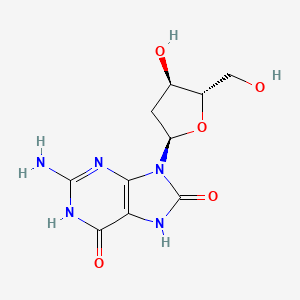

![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
